2-cyclohexyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide
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Overview
Description
2-cyclohexyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide is a versatile compound used in various scientific research fields. It exhibits diverse properties and finds applications in pharmaceuticals, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-cyclohexyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are facilitated by the indole ring’s electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-cyclohexyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety plays a crucial role in binding to various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral and antimicrobial properties.
Indole-3-carbinol: Studied for its anticancer potential.
Uniqueness
2-cyclohexyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide stands out due to its unique combination of the cyclohexyl and indole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-cyclohexyl-N-[(1,2-dimethylindol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-14-10-17-11-16(8-9-18(17)21(14)2)13-20-19(22)12-15-6-4-3-5-7-15/h8-11,15H,3-7,12-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMYJTUQPVZMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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